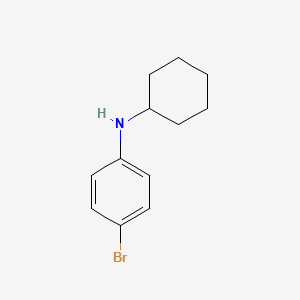

4-bromo-N-cyclohexylaniline

Description

Significance of Aryl Amine Scaffolds in Organic Synthesis

Aryl amine scaffolds, the fundamental structure of anilines, are of paramount importance in organic synthesis. domainex.co.uk They are integral building blocks for numerous biologically active compounds, including pharmaceuticals and agrochemicals. domainex.co.uklookchem.com The presence of the amino group on an aromatic ring allows for a variety of chemical transformations, such as acylation, alkylation, and participation in cross-coupling reactions. lookchem.com These reactions are fundamental to constructing the complex molecular architectures found in many modern drugs and materials. acs.orgallen.in The β-arylethylamine moiety, for instance, is a key scaffold in important neurotransmitters like dopamine. domainex.co.uk The ability to readily prepare arylmetals from aryl halides, which can then be used to form carbon-heteroatom bonds, further underscores the value of these scaffolds in creating novel chemical entities. nih.gov

Strategic Importance of Halogenation in Molecular Design

Halogenation, the process of introducing a halogen atom into a molecule, is a powerful and widely used strategy in molecular design. numberanalytics.comnumberanalytics.com The incorporation of a halogen, such as bromine, can significantly alter a compound's physical and chemical properties. numberanalytics.comnumberanalytics.com Halogenation can influence a molecule's reactivity, stability, and lipophilicity (its ability to dissolve in fats and oils). numberanalytics.com In the context of drug design, introducing a halogen can enhance a compound's binding affinity to its target protein, improve its metabolic stability, and favorably alter its pharmacokinetic profile. numberanalytics.comnih.gov This makes halogenation a critical tool for medicinal chemists in the optimization of lead compounds into effective drugs. nih.gov The process is crucial in the synthesis of a wide range of pharmaceuticals, including antibiotics, antivirals, and anticancer agents. numberanalytics.com

The Cyclohexyl Moiety as a Structural Element in Chemical Systems

Properties of 4-bromo-N-cyclohexylaniline

The physical and chemical properties of this compound are determined by its constituent parts: the brominated aniline (B41778) ring and the N-cyclohexyl group. While specific experimental data for the combined molecule is not extensively available in the provided search results, the properties can be inferred from related compounds. For instance, 4-cyclohexylaniline (B1222870) is a solid with a defined melting and boiling point, and it is generally insoluble in water but soluble in organic solvents. fishersci.ca The introduction of the bromine atom would be expected to increase the molecular weight and potentially alter its melting and boiling points.

Table 1: Physical and Chemical Properties of Related Compounds

| Property | 4-cyclohexylaniline | 4-bromo-N-cyclohexyl-N-methylaniline | 4-bromo-N-cyclohexylbenzenesulfonamide |

| CAS Number | 6373-50-8 | 88799-11-5 nih.gov | Not available |

| Molecular Formula | C12H17N | C13H18BrN nih.gov | C12H16BrNO2S nih.gov |

| Molecular Weight | 175.27 g/mol | 268.19 g/mol nih.gov | 318.23 g/mol nih.gov |

| Melting Point | 52–56°C | Not available | Not available |

| Boiling Point | 166°C at 13 mmHg | Not available | Not available |

| Solubility | Insoluble in water fishersci.ca | Not available | Not available |

Synthesis and Reactions

The synthesis of N-substituted anilines can often be achieved through methods like the Buchwald-Hartwig amination, which couples an amine with an aryl halide. In the case of this compound, this would involve the reaction of cyclohexylamine (B46788) with 1,4-dibromobenzene (B42075) or a related brominated aromatic compound, catalyzed by a palladium complex. lookchem.comchemsrc.com

Once synthesized, this compound can undergo a variety of chemical reactions. The bromine atom on the aromatic ring makes it a suitable substrate for forming organometallic reagents, such as Grignard reagents, by reacting with magnesium. google.comgoogleapis.comnewdrugapprovals.org These Grignard reagents are powerful nucleophiles that can be used to form new carbon-carbon bonds by reacting with various electrophiles. google.comgoogleapis.comnewdrugapprovals.org The secondary amine functionality can also participate in reactions such as acylation. fishersci.ca

Structure

3D Structure

Properties

CAS No. |

113388-04-8 |

|---|---|

Molecular Formula |

C12H16BrN |

Molecular Weight |

254.17 g/mol |

IUPAC Name |

4-bromo-N-cyclohexylaniline |

InChI |

InChI=1S/C12H16BrN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 |

InChI Key |

FQGLYWZKVCFREG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo N Cyclohexylaniline and Analogues

Reductive Amination Protocols for N-Cyclohexylaryl Bromides

Reductive amination represents a robust and widely employed method for the synthesis of secondary and tertiary amines from carbonyl compounds and primary or secondary amines. This one-pot reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Elaboration of 4-Bromoaniline (B143363) with Cyclohexanone (B45756)

The synthesis of 4-bromo-N-cyclohexylaniline can be efficiently achieved through the reductive amination of 4-bromoaniline with cyclohexanone. This transformation involves the condensation of the primary aromatic amine with the ketone to form an N-(4-bromophenyl)cyclohexan-1-imine intermediate, which is subsequently reduced to the desired secondary amine. The choice of reducing agent is critical for the success of this reaction, with reagents such as sodium cyanoborohydride (NaBH3CN) and borane-tetrahydrofuran (B86392) complex (BH3·THF) being commonly employed due to their selectivity for the iminium ion over the carbonyl starting materials.

Several protocols have been developed for the reductive amination of anilines with ketones, with variations in solvents, catalysts, and reducing agents to optimize yield and purity. For instance, the use of BH3·THF in the presence of an acid promoter has been shown to be effective for the reductive amination of even electron-deficient anilines.

Table 1: Reductive Amination of Anilines with Cyclohexanone

| Amine | Ketone | Reducing Agent | Solvent | Conditions | Yield (%) | Reference |

| 2-Aminobenzonitrile | Cyclohexanone | 0.5 equiv BH3·THF | DMF | 0 °C, 15 min | >95% | |

| Methyl Anthranilate | Cyclohexanone | 1.0 equiv BH3·THF, 2.5 equiv TMSCl | DMF | 0 °C, 15 min | 97% | |

| 2-Nitroaniline | Acetone | BH3·THF | CH2Cl2/AcOH | Room Temp, 16-20 h | Excellent | |

| Benzylamine | Cyclohexanone | Pyridine-borane | Methanol | Not specified | 80% | |

| Aniline (B41778) | Cyclohexanone | Pyridine-borane | Methanol | Not specified | 27% |

Mechanistic Considerations in Reductive Amination Pathways

The mechanism of reductive amination commences with the nucleophilic attack of the amine on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, facilitating the elimination of a water molecule to generate a resonance-stabilized iminium cation. This electrophilic iminium ion is then readily reduced by a hydride source, such as NaBH3CN or BH3·THF, to afford the final secondary amine product.

The selectivity of reducing agents like sodium cyanoborohydride is a key aspect of this process. NaBH3CN is a milder reducing agent than sodium borohydride (B1222165) (NaBH4) and is particularly effective at reducing the iminium ion intermediate while being slow to react with the starting ketone. This selectivity prevents the wasteful consumption of the reducing agent and the formation of cyclohexanol (B46403) as a byproduct. The reaction is often carried out under mildly acidic conditions (pH ~5-6), which are sufficient to catalyze imine formation without significantly decomposing the hydride reagent.

Transition Metal-Catalyzed Carbon-Nitrogen Bond Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines, providing a powerful alternative to classical methods. The Ullmann condensation and the more recent Buchwald-Hartwig amination are prominent examples of such transformations.

Ullmann-Type C-N Coupling Strategies for Aryl Amines

The Ullmann condensation, first reported over a century ago, involves the copper-catalyzed reaction of an aryl halide with an amine, alcohol, or thiol. While early iterations of this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern advancements have led to the development of milder and more efficient catalytic systems.

The copper-catalyzed N-arylation of amines is a versatile method for the construction of C-N bonds. This reaction typically employs a copper(I) or copper(II) salt as a catalyst, a base, and often a ligand to facilitate the coupling process. The reaction of 4-bromoaniline with cyclohexylamine (B46788) in the presence of a suitable copper catalyst would provide a direct route to this compound. While specific examples for this exact transformation are not extensively documented, numerous studies on analogous systems provide a strong basis for its feasibility. For instance, copper-catalyzed amination of aryl bromides with various primary and secondary amines has been successfully demonstrated.

The development of effective ligands has been instrumental in advancing copper-catalyzed C-N coupling reactions. Ligands serve to stabilize the copper catalyst, increase its solubility, and modulate its reactivity, leading to improved yields and milder reaction conditions. A variety of ligand classes have been explored, with N,N'-disubstituted diamines, amino acids (such as L-proline), and β-diketones showing particular promise.

The design of the ligand can significantly influence the selectivity of the reaction, particularly in substrates with multiple reactive sites. For the synthesis of this compound, a ligand that promotes the selective N-arylation of the primary amine over potential side reactions is crucial. Chelating diamine ligands, for example, can form stable complexes with the copper center, facilitating the oxidative addition of the aryl bromide and subsequent reductive elimination to form the desired C-N bond. The steric and electronic properties of the ligand can be fine-tuned to optimize the catalytic activity and prevent catalyst deactivation.

Table 2: Copper-Catalyzed N-Arylation of Aryl Halides with Amines

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Iodotoluene | Pyrazole | CuI / L-proline | K2CO3 | DMSO | 90 | 92 | |

| 4-Iodotoluene | 1,2,4-Triazole | CuI / L-proline | K2CO3 | DMSO | 90 | 85 | |

| Iodobenzene | Putrescine | CuI / 2-(isobutyryl)cyclohexanone | Cs2CO3 | DMF | 110 | 50 | |

| 4-Iodoanisole | Cadaverine | CuI / L-proline | Cs2CO3 | EtCN | 110 | 52 | |

| Aryl Halides | N-heterocycles | Cu2O (ligand-free) | Cs2CO3 | DMSO | 120 | Good to Excellent |

Palladium-Catalyzed Amination of Aromatic Bromides

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the union of aryl halides with amines, offering a powerful tool for the synthesis of this compound from precursors like 1,4-dibromobenzene (B42075) and cyclohexylamine. wikipedia.orglibretexts.org The reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition with the aryl bromide. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination yields the desired N-aryl amine and regenerates the active catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand, base, and solvent. libretexts.org Bidentate phosphine ligands like BINAP and DPPF were early developments that improved reaction rates and yields. wikipedia.org More recently, sterically hindered, electron-rich monophosphine ligands developed by both the Buchwald and Hartwig groups have further expanded the scope and efficiency of this transformation. wikipedia.orglibretexts.org

A variety of aryl and heteroaryl bromides can be successfully coupled with a range of primary aliphatic amines, including cyclohexylamine. For instance, reactions performed under aqueous micellar conditions, which offer a more environmentally benign approach, have shown high efficiency. nih.gov The use of a palladium precatalyst like [Pd(crotyl)Cl]₂ with a specific ligand such as BippyPhos in the presence of a base like sodium tert-butoxide in a surfactant-water medium can afford good to excellent yields of the coupled products. nih.gov

Table 1: Palladium-Catalyzed Amination of Aryl Bromides with Cyclohexylamine (Analogous Reactions)

| Aryl Bromide | Catalyst System | Base | Solvent/Medium | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | [Pd(crotyl)Cl]₂ / BippyPhos | NaOt-Bu | TPGS-750-M/H₂O | Room Temp | 96 | nih.gov |

| 4-Bromoanisole | [Pd(crotyl)Cl]₂ / BippyPhos | NaOt-Bu | TPGS-750-M/H₂O | Room Temp | 99 | nih.gov |

| 1-Bromo-4-(trifluoromethyl)benzene | [Pd(crotyl)Cl]₂ / BippyPhos | NaOt-Bu | TPGS-750-M/H₂O | Room Temp | 96 | nih.gov |

Nickel-Catalyzed C-N Cross-Coupling Methodologies

As a more earth-abundant and economical alternative to palladium, nickel has emerged as a powerful catalyst for C-N cross-coupling reactions. acs.orgnih.gov Nickel-catalyzed aminations can effectively couple aryl halides, including the less reactive aryl chlorides, with a variety of amines. acs.orgresearchgate.net These reactions often proceed via a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle. researchgate.net The use of air-stable nickel precatalysts, such as NiCl₂(DME), in combination with suitable ligands, has made these methods more practical and accessible. acs.org

The development of nickel catalysis has also led to greener synthetic routes. For example, amination reactions have been successfully carried out in the environmentally friendly solvent 2-methyl-tetrahydrofuran (2-Me-THF). acs.org This methodology demonstrates broad scope and tolerance for various functional groups, making it applicable to the synthesis of complex molecules. acs.org Furthermore, electrochemical methods that generate the active nickel catalyst in situ from a sacrificial anode offer a mild and efficient alternative to traditional chemical reductants. nih.gov This electrogenerated catalyst system can be used for the amination of a wide range of aryl halides. nih.gov

Table 2: Nickel-Catalyzed Amination of Aryl Halides (Representative Reactions)

| Aryl Halide | Amine | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | NiCl₂(DME) / LHMDS | 2-Me-THF | 100 | 93 | acs.org |

| 4-Chloroanisole | Piperidine | NiCl₂(DME) / LHMDS | 2-Me-THF | 100 | 90 | acs.org |

| 4-Bromobenzonitrile | Aniline | NiBr₂·glyme / di-tBubpy (Electrochem.) | DMA | Room Temp | 95 | nih.gov |

Dehydrogenative Aromatization Routes to Anilines from Cyclohexanones

Dehydrogenative aromatization presents an alternative and atom-economical approach to anilines, constructing the aromatic ring from a saturated carbocyclic precursor. researchgate.netnih.gov This strategy can be applied to the synthesis of N-cyclohexylaniline analogues by reacting a cyclohexanone derivative with an amine, followed by aromatization. A notable advantage of this method is that the substitution pattern on the final aniline product is determined by the substituents on the initial cyclohexanone ring, which are often readily introduced with high regiocontrol. nih.gov

Palladium catalysts are frequently employed for the aerobic dehydrogenative aromatization of cyclohexanone imines, which can be pre-formed or generated in situ from the corresponding cyclohexanone and amine. nih.govelsevierpure.com The reaction proceeds under an oxygen or air atmosphere, which serves as the terminal oxidant. nih.gov This methodology is applicable to a variety of both aryl and alkylamines, providing a versatile route to substituted anilines. elsevierpure.com

Table 3: Palladium-Catalyzed Dehydrogenative Aromatization of Cyclohexanone Imines

| Cyclohexanone | Amine | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Cyclohexanone | Aniline | Pd(OAc)₂/dppf | O₂ | Toluene | 100 | 85 | nih.gov |

| 4-Methylcyclohexanone | Aniline | Pd(OAc)₂/dppf | O₂ | Toluene | 100 | 81 | nih.gov |

| Cyclohexanone | Benzylamine | Pd(OAc)₂/dppf | O₂ | Toluene | 100 | 76 | nih.gov |

Halogenation Strategies for Cyclohexyl Anilines

Direct halogenation of the aromatic ring provides a straightforward route to introduce a bromine atom onto the N-cyclohexylaniline scaffold. Electrophilic aromatic bromination is a classic and widely used method for this purpose. nih.gov The regioselectivity of the bromination is governed by the directing effect of the substituents on the aromatic ring. The N-cyclohexylamino group is a strong activating, ortho-, para-directing group. Due to steric hindrance from the bulky cyclohexyl group, bromination is expected to occur predominantly at the para-position.

N-Bromosuccinimide (NBS) is a convenient and commonly used reagent for the electrophilic bromination of activated aromatic compounds like anilines. lookchem.comwikipedia.orgnih.gov The reaction is often carried out in a suitable solvent, and the choice of solvent can significantly influence the regioselectivity of the bromination of substituted anilines. lookchem.com For highly activated substrates, the reaction can proceed rapidly under mild conditions. nih.govyoutube.com

Table 4: Electrophilic Aromatic Bromination of Anilines with NBS (Analogous Reactions)

| Substrate | Brominating Agent | Solvent | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetanilide | NBS, cat. HCl | Acetonitrile | Room Temp | 4'-Bromoacetanilide | High | youtube.com |

| 3-Cyanoaniline | NBS | CH₂Cl₂ | Room Temp | 2-Bromo-5-cyanoaniline | 91 | lookchem.com |

| 3-Cyanoaniline | NBS | Acetonitrile | Room Temp | 4-Bromo-3-cyanoaniline | 89 | lookchem.com |

The Sandmeyer reaction is a well-established method for the conversion of a primary aromatic amine into an aryl halide via the formation of a diazonium salt. wikipedia.orgorganic-chemistry.org This transformation is particularly useful for introducing substituents onto an aromatic ring that are not easily accessible through direct substitution methods. organic-chemistry.org To synthesize this compound using this approach, a suitable precursor such as N-cyclohexyl-p-phenylenediamine would be required.

The process involves two main steps: diazotization and substitution. The primary aromatic amine is first treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding aryl diazonium salt. wikipedia.orgmasterorganicchemistry.com In the second step, this diazonium salt is treated with a copper(I) bromide salt, which catalyzes the displacement of the diazonium group by bromide, releasing nitrogen gas and forming the desired aryl bromide. organic-chemistry.orgnih.gov

Table 5: Key Steps and Reagents in the Sandmeyer Bromination

| Step | Typical Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Diazotization of Primary Aromatic Amine | NaNO₂, HBr (aq) | Aryl Diazonium Bromide | wikipedia.orgmasterorganicchemistry.com |

| Substitution (Halogenation) | CuBr | Aryl Bromide | organic-chemistry.orgnih.gov |

Diastereoselective and Enantioselective Synthetic Approaches to Related Chiral Anilines

The synthesis of chiral non-racemic anilines and their derivatives is of great importance, as chirality often plays a crucial role in the biological activity of pharmaceutical compounds. While this compound itself is achiral, related analogues can possess chirality, for instance, through substitution on the cyclohexyl ring or by restricted rotation in highly substituted systems (atropisomerism). nih.gov

The development of diastereoselective and enantioselective methods to access such chiral molecules is an active area of research. Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral substrates. For example, transition metal-catalyzed asymmetric C-N coupling reactions can be employed to construct chiral N-aryl amines. nih.gov The use of chiral ligands on the metal catalyst can induce enantioselectivity in the bond-forming step.

Another approach involves the diastereoselective functionalization of a chiral substrate. For instance, a chiral cyclohexylamine derivative could be coupled with 4-bromobenzene to yield a diastereomerically enriched product. While specific examples for the direct asymmetric synthesis of this compound analogues are not extensively detailed in the literature, the general principles of asymmetric catalysis and synthesis are applicable to the design of routes to such chiral targets. nih.govyoutube.com

Elucidation of Reaction Mechanisms and Chemical Transformations

Reactivity Profiles of the 4-bromo-N-cyclohexylaniline Moiety

The reactivity of this compound is characterized by the distinct chemical behavior of its aryl bromide and secondary amine components. The electron-donating nature of the cyclohexylamino group can influence the reactivity of the aromatic ring, while the secondary amine itself is susceptible to a range of chemical modifications.

Nucleophilic Substitution at the Aromatic Bromine Center

The bromine atom attached to the phenyl ring of this compound is a leaving group that can be displaced through various nucleophilic substitution reactions. While traditional nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups to activate the aromatic ring, which are absent in this molecule, palladium-catalyzed cross-coupling reactions provide a powerful avenue for the functionalization of the C-Br bond.

Prominent among these are the Buchwald-Hartwig amination, Suzuki coupling, Sonogashira coupling, and Heck reactions. These transformations, catalyzed by palladium complexes, enable the formation of new carbon-carbon and carbon-nitrogen bonds at the site of the bromine atom, significantly expanding the synthetic utility of this compound. For instance, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, a structurally related imine derivative, with various boronic acids in the presence of a palladium catalyst like Pd(PPh3)4 has been shown to proceed, albeit with preferential reaction at the more activated thiophenyl-Br position. mdpi.com This suggests that while the C-Br bond in the bromoaniline moiety is reactive, its relative reactivity can be influenced by other functionalities within the molecule. The general conditions for such palladium-catalyzed cross-coupling reactions often involve a palladium source, a phosphine (B1218219) ligand, a base, and an appropriate solvent.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromoaniline Derivatives (Note: Specific examples for this compound are not readily available in the cited literature; this table presents analogous reactions on related compounds to illustrate the potential reactivity.)

| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki Coupling | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acid | Pd(PPh3)4 / K3PO4 | Arylated imine | mdpi.com |

| Sonogashira Coupling | 4-bromo-6H-1,2-oxazine | Terminal alkyne | PdCl2(PPh3)2 / CuI / Et3N | Alkynylated oxazine | beilstein-journals.org |

Reactions Involving the Secondary Amine Functional Group

The secondary amine in this compound is a key functional group that readily participates in a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

The nitrogen atom of the secondary amine is nucleophilic and can be readily alkylated or acylated. N-Alkylation can be achieved by reacting this compound with alkyl halides. These reactions typically proceed via an SN2 mechanism and may require a base to neutralize the hydrogen halide byproduct. Microwave irradiation has been shown to be an effective method for the N-alkylation of some heterocyclic systems in the absence of a solvent, often utilizing a base adsorbed on a solid support. rjpbcs.com

N-Acylation involves the reaction of the secondary amine with acylating agents such as acyl chlorides or anhydrides to form amides. These reactions are generally facile and can often be carried out under mild conditions. For instance, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide from 4-bromo-3-methylaniline (B1294692) and pyrazine (B50134) carboxylic acid can be achieved using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

Table 2: General Conditions for N-Alkylation and N-Acylation of Anilines

| Reaction | Reagent | Catalyst/Base | General Conditions | Product |

| N-Alkylation | Alkyl halide | Base (e.g., K2CO3, NaOH) | Solvent, heat or microwave | N-alkylated aniline (B41778) |

| N-Acylation | Acyl chloride/anhydride | Base (e.g., pyridine, Et3N) or coupling agent (e.g., DCC) | Solvent, room temperature or gentle heating | N-acylated aniline (amide) |

The secondary amine of this compound can react with aldehydes and ketones to form iminium ions as intermediates. These electrophilic species are highly reactive and can participate in various subsequent reactions. For example, the reaction of an N-aryl-1-azacyclooctan-5-one, which contains a secondary amine, can lead to transannular interactions, indicating the potential for the nitrogen to influence the reactivity of other parts of the molecule. While direct studies on iminium intermediates from this compound are not detailed in the provided search results, the general reactivity of iminium ions is well-established in organic synthesis, serving as key intermediates in reactions like the Mannich reaction and Pictet-Spengler reaction.

Beyond simple alkylation and acylation, the secondary amine of this compound can be derivatized in numerous ways. One common strategy is the formation of imines (Schiff bases) through condensation with aldehydes or ketones. For example, 4-bromoaniline (B143363) readily condenses with substituted benzaldehydes in refluxing ethanol (B145695) to form the corresponding imines. researchgate.net These imines can then undergo further reactions, such as cycloadditions to form heterocyclic compounds like 4-thiazolidinones. researchgate.net The formation of imines is a reversible process and is often driven to completion by the removal of water. nih.gov

Another derivatization strategy involves using the amine as a nucleophile in multicomponent reactions. For instance, 4-bromoaniline can participate in Mannich reactions, where it reacts with an aldehyde and a ketone to form a β-amino ketone. chemicalbook.com This highlights the potential of the secondary amine in this compound to act as a building block for the construction of more complex molecules.

Stereochemical Influence on Reaction Outcomes

The presence of a cyclohexyl group attached to the nitrogen atom introduces stereochemical considerations that can influence the outcomes of reactions involving this compound. The cyclohexane (B81311) ring exists predominantly in a chair conformation, and the N-aryl group can occupy either an axial or equatorial position. The conformational preference and the steric bulk of the cyclohexyl group can affect the accessibility of the nitrogen lone pair and the trajectory of incoming reagents.

While specific studies on the stereochemical influence on the reactivity of this compound are not extensively documented in the provided search results, general principles of stereochemistry suggest that the diastereomeric transition states formed during reactions could lead to diastereoselective outcomes if a chiral center is present in the molecule or introduced during the reaction. For example, in reactions involving the formation of a new stereocenter, the existing stereochemistry of the cyclohexyl ring could direct the approach of a reagent, leading to a preference for one stereoisomer over another.

Impact of Cyclohexyl Steric Hindrance on Reactivity

The cyclohexyl group attached to the nitrogen atom in this compound exerts considerable steric hindrance, which significantly influences its reactivity. This bulky aliphatic ring sterically shields the nitrogen atom, thereby modulating its nucleophilicity and the accessibility of the N-H bond. In reactions such as N-alkylation or N-acylation, the approach of electrophiles to the nitrogen is impeded, potentially leading to slower reaction rates compared to less hindered anilines.

This steric encumbrance also plays a crucial role in transition metal-catalyzed cross-coupling reactions. The coordination of the nitrogen atom to a metal center is a key step in many catalytic cycles. The bulk of the cyclohexyl group can affect the geometry of the resulting metal complex, influencing the subsequent oxidative addition and reductive elimination steps. For instance, in palladium-catalyzed C-N coupling reactions, the steric profile of the amine is a critical parameter for achieving high yields and turnover numbers. In some cases, bulky substituents on the nitrogen can promote reductive elimination, which is the product-forming step.

Asymmetric Induction in Related Chemical Transformations

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, influenced by a chiral feature in the substrate, reagent, catalyst, or environment. While this compound itself is achiral, transformations involving this molecule can proceed with asymmetric induction if a chiral element is introduced.

For instance, if this compound were to react with a chiral electrophile, the inherent chirality of the attacking species could lead to a diastereoselective reaction. The bulky cyclohexyl group, in this context, would play a significant role in dictating the facial selectivity of the approach of the chiral reagent to the nitrogen or the aromatic ring. The different steric interactions between the cyclohexyl group and the substituents on the chiral electrophile in the diastereomeric transition states would lead to a difference in activation energies, resulting in the preferential formation of one diastereomer.

Similarly, in metal-catalyzed reactions, the use of a chiral ligand on the metal center can induce asymmetry. For example, in a palladium-catalyzed C-N coupling reaction to form an atropisomeric biaryl system, a chiral phosphine ligand could control the stereochemistry of the product. The interaction between the chiral ligand, the metal center, and the sterically demanding this compound would create a chiral environment, leading to an enantioselective transformation. The steric bulk of the cyclohexyl group would be a critical factor in the enantiodiscrimination process, as it would influence the binding orientation of the substrate to the chiral catalyst.

While specific studies on asymmetric induction directly involving this compound are not extensively documented, the general principles of stereochemistry strongly suggest that its steric properties would make it a significant controlling element in any chiral transformation it undergoes.

Mechanistic Pathways in Catalytic Processes

Redox Cycling in Copper-Catalyzed Couplings

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide a valuable method for the formation of the N-aryl bond in molecules like this compound. The mechanistic pathway of these reactions typically involves a redox cycle of the copper catalyst. A widely accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle.

The catalytic cycle is proposed to initiate with the formation of a copper(I)-amido complex from the reaction of a Cu(I) precursor with the amine (N-cyclohexylaniline in a hypothetical synthesis of the title compound, or this compound itself in a subsequent coupling reaction) in the presence of a base. This Cu(I)-amido species then undergoes oxidative addition with the aryl halide (e.g., 1,4-dibromobenzene (B42075) or another aryl halide). This step involves the formal oxidation of the copper center from Cu(I) to Cu(III), forming an aryl-Cu(III)-amido intermediate. The final step of the cycle is the reductive elimination of the C-N bond from this Cu(III) intermediate, which yields the desired N-aryl product and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.

The nature of the ligands on the copper center, the solvent, and the base are all crucial in facilitating this redox cycle. The ligands stabilize the copper intermediates in their different oxidation states and influence the rates of oxidative addition and reductive elimination.

| Catalytic Cycle Step | Description | Copper Oxidation State Change |

| Amide Formation | Reaction of Cu(I) precursor with amine and base | Cu(I) → Cu(I) |

| Oxidative Addition | Reaction of Cu(I)-amido complex with aryl halide | Cu(I) → Cu(III) |

| Reductive Elimination | C-N bond formation from the Cu(III) intermediate | Cu(III) → Cu(I) |

Photoinduced Processes in C-N Bond Formation

Photoinduced processes offer an alternative, often milder, pathway for C-N bond formation. In the context of synthesizing or reacting this compound, a photoinduced mechanism could involve the generation of radical intermediates. For instance, in a photoredox-catalyzed C-N coupling, a photocatalyst, upon excitation by light, can engage in single-electron transfer (SET) with one of the reactants.

One plausible mechanism involves the photocatalyst being excited by visible light to a long-lived excited state. This excited photocatalyst can then reduce the aryl bromide (4-bromophenyl part of the molecule), leading to the formation of an aryl radical and a bromide anion. Concurrently, the photocatalyst is oxidized. The resulting aryl radical can then be trapped by an amine (like N-cyclohexylaniline) or an amido species.

Alternatively, the excited photocatalyst could oxidize the amine, generating an aminyl radical cation, which after deprotonation forms a neutral aminyl radical. This aminyl radical could then react with the aryl halide. In copper-mediated photoinduced C-N couplings, a copper(I)-thiolate complex, for example, upon irradiation, can enter an excited state and transfer an electron to the aryl halide, generating a copper(II)-thiolate and an aryl radical. nih.gov Recombination of the aryl radical with the copper complex can lead to the C-N coupled product. These photoinduced pathways often proceed under mild conditions and can exhibit different selectivities compared to thermal catalytic processes.

Zirconium-Mediated Intramolecular Coupling Reactions

While less common than palladium or copper catalysis for C-N bond formation, zirconium-based reagents and catalysts can mediate unique chemical transformations. In the context of a molecule like this compound, a hypothetical intramolecular coupling could be envisioned if an appropriate tethered reactive group were present. The mechanism of such a zirconium-mediated reaction would likely hinge on the oxophilicity of zirconium and its ability to facilitate bond-forming reactions.

A plausible mechanistic pathway for a zirconium-catalyzed intramolecular amination of an aryl halide would involve the formation of a zirconium-amido complex. This could be generated by the reaction of a zirconium precursor, such as Zr(NMe₂)₄, with the amine moiety. For an intramolecular reaction to occur, the molecule would need to be designed to allow the tethered aryl bromide to come into proximity with the zirconium-amido bond.

The key C-N bond-forming step could proceed via a [2+2] cycloaddition of an imidozirconium species with a tethered alkene, followed by protonolysis, although this is more characteristic of hydroamination. nih.gov For an aryl halide, a more likely pathway would involve the formation of a zirconocene-benzyne intermediate from the aryl halide, followed by nucleophilic attack of the tethered amine. However, direct intramolecular coupling of an aryl halide with an amine mediated by zirconium is not a well-established transformation. A more speculative pathway could involve oxidative addition of the C-Br bond to a low-valent zirconium species, followed by reductive elimination, analogous to late transition metal catalysis, but this is less characteristic of early transition metals like zirconium. Zirconium-catalyzed intermolecular hydroamination of alkynes with primary amines has been demonstrated, suggesting the formation and reactivity of zirconium-amido and imido intermediates are key to its C-N bond-forming capabilities. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. For 4-bromo-N-cyclohexylaniline, the ¹H NMR spectrum provides distinct signals for the aromatic protons on the bromophenyl ring, the N-H proton, and the protons of the cyclohexyl group. rsc.orgresearchgate.net

The aromatic region typically shows two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amino group are expected to appear at a different chemical shift than those ortho to the bromine atom due to their distinct electronic environments. The signals for the cyclohexyl group appear in the aliphatic region of the spectrum, often as a series of complex multiplets due to the various spatial orientations (axial and equatorial) of the protons. rsc.orgresearchgate.net A broad singlet corresponding to the N-H proton is also observable. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound Data sourced from a study conducted in CDCl₃ at 400 MHz. rsc.org

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

|---|---|---|---|

| 7.24 | Doublet (d) | 8.7 | 2H, Aromatic (CH ortho to Br) |

| 6.48 | Doublet (d) | 8.7 | 2H, Aromatic (CH ortho to NH) |

| 3.57 | Singlet (s) | - | 1H, N-H |

| 3.36 – 3.10 | Multiplet (m) | - | 1H, Cyclohexyl (CH-N) |

| 2.05 | Doublet (d) | 10.0 | 2H, Cyclohexyl |

| 1.84 – 1.73 | Multiplet (m) | - | 2H, Cyclohexyl |

| 1.68 | Doublet of Doublets (dd) | 8.8, 3.8 | 1H, Cyclohexyl |

| 1.42 – 1.08 | Multiplet (m) | - | 5H, Cyclohexyl |

Table 2: ¹³C NMR Spectroscopic Data for this compound Data sourced from a study conducted in CDCl₃ at 101 MHz. researchgate.net

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 145.9 | Aromatic C-N |

| 131.4 | Aromatic C-H |

| 114.1 | Aromatic C-H |

| 107.6 | Aromatic C-Br |

| 51.3 | Cyclohexyl CH-N |

| 32.8 | Cyclohexyl CH₂ |

| 25.4 | Cyclohexyl CH₂ |

| 24.4 | Cyclohexyl CH₂ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This allows for the unambiguous determination of its elemental formula. For this compound (C₁₂H₁₆BrN), HRMS can confirm this composition by measuring the mass-to-charge ratio (m/z) to several decimal places. The presence of bromine is distinctly indicated by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). researchgate.net

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass [m/z] | Found Exact Mass [m/z] |

|---|---|---|

| [C₁₂H₁₇⁷⁹BrN]⁺ | 254.0542 | 254.0542 |

| [C₁₂H₁₇⁸¹BrN]⁺ | 256.0518 | 256.0518 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. researchgate.net

Notable peaks include a sharp band in the region of 3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. The bands at 2926 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the cyclohexyl group's CH₂ moieties. Aromatic C=C stretching vibrations are typically observed in the 1600-1450 cm⁻¹ region, with peaks at 1591 and 1494 cm⁻¹ confirming the presence of the benzene ring. researchgate.net

Table 4: Key IR Absorption Bands for this compound researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3450 | N-H Stretch (Secondary Amine) |

| 2926, 2850 | C-H Stretch (Aliphatic, Cyclohexyl) |

| 1591, 1494 | C=C Stretch (Aromatic Ring) |

| 1351 | C-N Stretch |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. springernature.com This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous map of the molecular architecture. While specific crystallographic data for this compound is not available in the search results, the technique would reveal the conformation of the cyclohexyl ring (typically a chair conformation) and the relative orientation of the phenyl and cyclohexyl groups with respect to the amine nitrogen.

The determination of absolute configuration is crucial for chiral molecules, as enantiomers can have vastly different biological activities. purechemistry.org X-ray crystallography is one of the most reliable methods for assigning the absolute configuration of a chiral compound. springernature.comnih.gov This is achieved through the phenomenon of anomalous dispersion, which occurs when the X-ray energy is close to the absorption edge of an atom in the structure. researchgate.net

The molecule this compound is itself achiral and therefore does not exist as enantiomers, meaning it does not have an absolute configuration to be determined. However, if a chiral center were introduced into the molecule, the presence of the heavy bromine atom would be highly advantageous for determining the absolute configuration of the resulting derivative via X-ray crystallography. The bromine atom acts as a strong anomalous scatterer, making the differences between reflections of indices hkl and -h-k-l more pronounced and allowing for a confident assignment of the molecule's true three-dimensional arrangement. researchgate.net

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The study of intermolecular interactions and crystal packing is fundamental to understanding the solid-state properties of a compound. Techniques such as Hirshfeld surface analysis would be employed to visualize and quantify the various non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, that govern the crystal lattice formation. In the case of this compound, potential N-H···Br or C-H···π interactions could play a significant role in stabilizing the crystal structure. The absence or presence of significant intermolecular hydrogen bonding would greatly influence the packing arrangement. For instance, in the crystal structure of 4-bromo-N-(4-bromo-phenyl)aniline, no intermolecular N-H hydrogen bonding is observed; instead, short intermolecular Br···Br contacts are present.

Advanced Spectroscopic Probes for Electronic Structure Investigations

A suite of advanced spectroscopic techniques would be required to probe the electronic structure of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound would be expected to show characteristic bands corresponding to π-π* transitions of the brominated aniline (B41778) ring. The position and intensity of these bands would be influenced by the cyclohexyl substituent and the solvent environment.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for determining the ionization energies of molecules, providing direct insight into the energies of molecular orbitals. Both ultraviolet photoelectron spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS) could be utilized to study the valence and core electronic structure of this compound, respectively.

Time-Resolved Fluorescence and Microwave Conductivity Techniques

Time-resolved fluorescence spectroscopy would be employed to study the dynamics of the excited states of this compound, including its fluorescence lifetime and quantum yield. These parameters are crucial for understanding the photophysical properties of the molecule. Time-resolved microwave conductivity could provide information about the charge carrier dynamics upon photoexcitation, which is relevant for potential applications in electronic materials.

Computational Chemistry and Theoretical Modeling of 4 Bromo N Cyclohexylaniline Systems

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For 4-bromo-N-cyclohexylaniline, these methods are employed to determine its stable geometric conformations and to understand the distribution and energies of its electrons, which are crucial for predicting its chemical behavior and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Optimization

Density Functional Theory (DFT) is a widely used computational method to determine the ground-state electronic structure of molecules. By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between accuracy and computational cost. For this compound, DFT calculations are employed to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms.

These calculations typically involve selecting a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. Common functionals for such organic molecules include B3LYP, which is a hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation. Basis sets like 6-311++G(d,p) are often used to provide a flexible description of the electron distribution. tci-thaijo.org

The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. The results of these calculations provide a detailed three-dimensional structure of this compound. Key structural parameters obtained from DFT calculations on similar aniline (B41778) derivatives include the C-N bond length between the aniline nitrogen and the aromatic ring, the C-Br bond length, and the dihedral angle between the plane of the phenyl ring and the cyclohexyl group. These parameters are critical for understanding the steric and electronic interactions within the molecule.

Illustrative Optimized Geometric Parameters of this compound (Representative Values)

| Parameter | Description | Typical Calculated Value (Å or °) |

| r(C-N) | Bond length between aniline nitrogen and phenyl carbon | ~1.40 |

| r(C-Br) | Bond length between phenyl carbon and bromine | ~1.90 |

| r(N-Ccyclohexyl) | Bond length between nitrogen and cyclohexyl carbon | ~1.47 |

| ∠(C-N-C) | Bond angle around the nitrogen atom | ~120 |

| τ(C-C-N-C) | Dihedral angle defining the twist of the cyclohexyl group relative to the aniline plane | Varies with conformation |

Note: The values in this table are illustrative and based on typical DFT calculations for similar molecular structures. The exact values would depend on the specific level of theory (functional and basis set) used.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

To investigate the electronic excited states of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational approach. chemrxiv.org TD-DFT is an extension of DFT that allows for the calculation of excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one. These calculations are essential for interpreting UV-visible absorption spectra.

The analysis of the electronic transitions involves examining the molecular orbitals involved. For this compound, the highest occupied molecular orbital (HOMO) is typically localized on the aniline moiety, particularly the nitrogen lone pair and the π-system of the phenyl ring. The lowest unoccupied molecular orbital (LUMO) is often a π* orbital of the aromatic ring.

TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the electronic transitions, which relates to the intensity of the absorption. The primary electronic transitions in molecules like this compound are expected to be π → π* transitions within the brominated aniline chromophore. The presence of the cyclohexyl group can have a minor influence on the electronic transitions through steric and slight electronic effects.

Illustrative Electronic Transitions for this compound from TD-DFT

| Transition | Nature | Key Orbitals Involved | Expected Wavelength Region (nm) |

| S0 → S1 | π → π | HOMO → LUMO | ~280-320 |

| S0 → S2 | π → π | HOMO-1 → LUMO | ~240-270 |

| S0 → S3 | n → π* | Lone pair on N → LUMO+1 | Lower wavelength, often weaker |

Note: This table presents expected transitions based on the analysis of similar aromatic amines. The precise energies and assignments would require specific TD-DFT calculations.

Basis Set Selection and Functional Evaluation in Ab Initio Methodologies

The accuracy of DFT and other ab initio calculations is highly dependent on the choice of the basis set and the functional. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, such as those of the correlation-consistent family (e.g., aug-cc-pVDZ), provide a more accurate description of the electron distribution but are computationally more demanding. For molecules containing heavier elements like bromine, it is often necessary to use basis sets that include polarization and diffuse functions to accurately model the electron distribution, particularly for the valence electrons and lone pairs.

The evaluation of different functionals is also a critical step. While B3LYP is a popular choice, other functionals like M06-2X or ωB97X-D may provide better results for specific properties, such as non-covalent interactions or charge-transfer excitations. The choice of functional and basis set is often guided by benchmarking studies on related molecules where computational results can be compared with experimental data. For this compound, a systematic evaluation would involve comparing the calculated geometric parameters with crystallographic data if available, and the calculated excitation energies with experimental UV-visible spectra.

Mechanistic Pathway Elucidation through Computational Simulation

Computational simulations are powerful tools for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis via Buchwald-Hartwig amination, computational chemistry can map out the entire reaction pathway, identify key intermediates and transition states, and provide insights into the factors that control the reaction rate and selectivity.

Transition State Identification and Reaction Energy Profiles

A key aspect of mechanistic studies is the identification of transition states, which are the energy maxima along the reaction coordinate. Computational methods can locate these unstable structures and calculate their energies. The energy difference between the reactants and the transition state is the activation energy, which is a critical parameter for determining the reaction rate.

By connecting the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses. For a reaction like the N-arylation of cyclohexylamine (B46788) with a brominated aromatic compound, the reaction energy profile would show the energies of the oxidative addition, amine coordination, deprotonation, and reductive elimination steps. DFT calculations are typically used to compute the energies of all species along the reaction pathway.

Computational Insights into Ligand Effects in Catalysis

In many reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, the choice of ligand on the metal catalyst is crucial for the reaction's success. Computational chemistry provides a powerful tool to understand the role of ligands in catalysis.

By modeling the catalytic cycle with different ligands, researchers can investigate how the steric and electronic properties of the ligands influence the stability of intermediates and the energies of transition states. For example, in a Buchwald-Hartwig amination to synthesize this compound, computational studies can rationalize why certain phosphine (B1218219) ligands are more effective than others. These studies can quantify the steric bulk of the ligand and its electron-donating ability and correlate these properties with the calculated activation energies for the key steps in the catalytic cycle. This understanding can then be used to design more efficient catalysts for the synthesis of this compound and related compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to describe the relationship between the chemical structures of a series of compounds and their biological activities or chemical properties. In the context of this compound, QSAR studies can be employed to predict various physicochemical properties, such as lipophilicity, which influences its behavior in biological and environmental systems.

The foundation of any QSAR model is the numerical representation of the molecular structure through calculated values known as molecular descriptors. These descriptors quantify different aspects of a molecule's topology, geometry, and electronic properties. The process begins with the computational optimization of the molecule's geometry, often using quantum mechanical methods like Density Functional Theory (DFT) to find the most stable three-dimensional conformation.

Once the geometry is optimized, a wide array of molecular descriptors can be calculated using specialized software. These descriptors fall into several categories:

Constitutional (0D) Descriptors: These are the simplest descriptors, derived from the molecular formula, such as molecular weight and atom counts.

Topological (2D) Descriptors: These describe the connectivity of atoms within the molecule, independent of its 3D conformation. Examples include connectivity indices and counts of specific bond types.

Geometrical (3D) Descriptors: These are derived from the 3D coordinates of the atoms and include descriptors like molecular surface area and van der Waals volume.

Quantum-Chemical Descriptors: These are calculated from the molecule's wave function and provide insight into its electronic properties. Examples include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and electrophilicity index.

For a series of aniline derivatives, which would include this compound, studies have identified several descriptors as being particularly important for modeling properties like lipophilicity. nih.gov

Table 1: Examples of Theoretical Molecular Descriptors Relevant to Aniline Derivatives

| Descriptor Class | Descriptor Name | Abbreviation | Information Encoded |

| Topological | Barysz Matrix (Sum of Eigenvalues) | SEigZ | Encodes information about the size and branching of the molecule. |

| Quantum-Chemical | Hydrophilicity Factor | Hy | Represents the tendency of a molecule to be solvated by water. |

| Physicochemical | Moriguchi Octanol-Water Partition Coefficient | MLOGP | A calculated measure of a compound's lipophilicity. |

| Quantum-Chemical | Electrophilicity Index | ω (eV) | Measures the ability of a molecule to accept electrons. |

| Geometrical | van der Waals Volume | vWV | The volume occupied by the molecule based on van der Waals radii. |

After calculating a large number of potential molecular descriptors, the next step in QSAR modeling is to select the most relevant ones and build a mathematical equation. Multiple Linear Regression (MLR) is a statistical technique used to model the linear relationship between a dependent variable (e.g., a chemical property) and one or more independent variables (the molecular descriptors). nih.gov The general form of an MLR equation is:

Y = b₀ + b₁X₁ + b₂X₂ + ... + bₙXₙ

Where Y is the property being predicted, X₁, X₂, etc., are the selected molecular descriptors, and b₀, b₁, etc., are the regression coefficients determined during the model fitting process.

However, with a vast pool of calculated descriptors, there is a risk of overfitting the model and including descriptors that are correlated with each other but not truly predictive. researchgate.net To address this, a variable selection method is crucial. The Genetic Algorithm-Variable Subset Selection (GA-VSS) is a powerful stochastic optimization technique well-suited for this task. nih.gov Mimicking the principles of natural evolution, the GA explores various combinations of descriptors to find an optimal subset that results in a statistically robust and predictive QSAR model. researchgate.netnih.gov

The GA-MLR hybrid approach combines the variable selection capabilities of the genetic algorithm with the model-building function of multiple linear regression. nih.gov The process involves the GA selecting different subsets of descriptors, using MLR to build a model for each subset, and then evaluating the fitness of that model based on statistical criteria (e.g., correlation coefficient). Through iterative "generations" of selection, crossover, and mutation, the GA converges on a small set of descriptors that yield the most predictive and interpretable QSAR model. mdpi.com This combined GA-MLR method has been shown to produce more robust and predictive models compared to using MLR alone. researchgate.net

Theoretical Frameworks for Chemical Reactivity Prediction

Beyond predicting bulk properties, theoretical chemistry provides frameworks to understand and predict the chemical reactivity of molecules like this compound, particularly its interactions with other chemical species such as metal ions or its behavior in chemical reactions.

This compound possesses a nitrogen atom with a lone pair of electrons, making it a potential ligand that can coordinate to a central metal ion to form a coordination complex. Ligand Field Theory (LFT) is a theoretical model that describes the bonding and electronic structure of such complexes. wikipedia.orgbritannica.com LFT is an extension of Crystal Field Theory and incorporates principles from Molecular Orbital Theory to explain the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands. wikipedia.org

When ligands like this compound approach a central transition metal ion, their electric fields cause the five degenerate (same-energy) d-orbitals of the metal to split into two or more distinct energy levels. britannica.comfiveable.me The specific pattern and energy separation of this splitting (denoted as Δ or 10Dq) depends on several factors: scribd.com

The geometry of the complex (e.g., octahedral, tetrahedral).

The nature of the metal ion (its identity and oxidation state).

The nature of the ligands surrounding the metal.

For an octahedral complex, the d-orbitals split into a lower-energy set (t₂g) and a higher-energy set (e_g). libretexts.org The nitrogen atom of this compound would act as a σ-donor, contributing to the formation of metal-ligand bonds and influencing the magnitude of the d-orbital splitting. This splitting is fundamental to explaining many properties of coordination complexes, including their color, magnetic properties, and stability. britannica.comfiveable.me

Table 2: Key Concepts of Ligand Field Theory

| Concept | Description |

| d-Orbital Splitting | The removal of degeneracy of the metal d-orbitals due to the electrostatic field of the surrounding ligands. fiveable.me |

| Ligand Field Splitting Parameter (Δ or 10Dq) | The energy difference between the split d-orbital sets. Its magnitude determines if a complex is high-spin or low-spin. scribd.com |

| Spectrochemical Series | An empirically determined list of ligands ordered by their ability to cause d-orbital splitting. |

| Ligand Field Stabilization Energy (LFSE) | The net energy decrease of the d-electrons resulting from the splitting of the d-orbitals in a ligand field. fiveable.me |

The reactivity of the aromatic ring in this compound is significantly influenced by its substituents: the bromine atom and the N-cyclohexylamino group. The Hammett equation is a linear free-energy relationship that quantifies the impact of substituents on the reaction rates and equilibrium constants of reactions involving the benzene (B151609) ring. It relates the reaction constant (ρ, rho) for a given reaction to the substituent constant (σ, sigma), which is specific to each substituent.

The substituent constant, σ, is composed of two main components:

Inductive Effect (σI): The withdrawal or donation of electron density through the sigma bonds.

Resonance Effect (σR): The withdrawal or donation of electron density through the pi system (delocalization).

For this compound, the key substituents are the bromine atom at the para-position and the N-cyclohexylamino group at position 1.

N-cyclohexylamino Group (-NH-cyclohexyl): The nitrogen atom has a lone pair that it can strongly donate into the aromatic ring through resonance. This makes the amino group a powerful activating group, increasing the electron density of the ring (especially at the ortho and para positions) and making it more susceptible to electrophilic attack.

Table 3: Relevant Hammett Substituent Constants

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| -Br | para | +0.23 pitt.edu | Net electron-withdrawing |

| -NH₂ (for comparison) | para | -0.66 | Strongly electron-donating |

Note: The Hammett constant for the N-cyclohexylamino group is not as commonly tabulated as for -NH₂, but it is expected to be strongly electron-donating as well.

Research Applications and Future Directions in Chemical Synthesis

4-Bromo-N-cyclohexylaniline as a Key Intermediate in Complex Organic Synthesis

This compound serves as a valuable intermediate in the field of complex organic synthesis. Its structure, which features a reactive bromine atom on the aromatic ring and a secondary amine, provides two distinct points for chemical modification. Brominated aromatic compounds are recognized as crucial building blocks for creating intricate molecular structures. nbinno.com The bromine atom functions as an effective leaving group, making it suitable for a variety of cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. nbinno.comchemicalbook.com

The N-cyclohexyl group, on the other hand, imparts specific steric and electronic properties to the molecule, influencing its reactivity and the properties of downstream products. This dual functionality allows chemists to use this compound as a scaffold, introducing further complexity through sequential reactions at the bromine and nitrogen sites. Its role is analogous to other brominated anilines, which are indispensable for synthesizing pharmaceuticals, pigments, and specialized polymers. nbinno.comchemicalbook.com The predictable reactivity of the bromo-substituted aniline (B41778) core makes it a reliable component in multi-step synthetic pathways.

Contribution to the Development of Novel Organic Reactions

The chemical nature of this compound makes it a suitable substrate for advancing and exploring novel organic reactions. The presence of the aryl bromide moiety allows it to participate in palladium-catalyzed reactions, such as the Heck and Buchwald-Hartwig amination reactions. chemicalbook.commolaid.com The use of substrates like 4-bromoaniline (B143363) in Heck cross-coupling reactions, facilitated by advanced catalytic systems, is a known strategy for forming C-C bonds. chemicalbook.com By extension, this compound can be employed to investigate the scope and limitations of new catalysts and reaction conditions for these transformations.

Furthermore, the secondary amine functionality allows it to act as a nucleophile in reactions like the Mannich reaction. chemicalbook.com In this context, it enables the introduction of the brominated aromatic structure into β-amino ketones, which are themselves versatile synthetic intermediates. chemicalbook.com The bromine atom on the product can then be used for subsequent chemical modifications, such as further cross-coupling reactions, providing a pathway to highly functionalized and complex molecules. chemicalbook.com

Table 1: Potential Synthetic Transformations Involving this compound

| Reaction Type | Reactive Site | Bond Formed | Potential Application |

| Heck Coupling | C-Br | C-C | Synthesis of substituted styrenes and complex alkenes |

| Suzuki Coupling | C-Br | C-C | Formation of biaryl compounds |

| Buchwald-Hartwig Amination | C-Br | C-N | Synthesis of tri-substituted amines and complex diarylamines |

| Mannich Reaction | N-H | C-N | Creation of β-amino ketones |

Utility in Asymmetric Synthesis and Chiral Building Block Generation

While direct applications of this compound in asymmetric synthesis are not extensively documented, its structure presents potential for the generation of chiral building blocks. Axial chirality is a key feature in many catalysts and bioactive molecules, and it arises from restricted rotation around a chemical bond. nih.gov The development of organocatalytic methods for atroposelective reactions highlights the importance of creating such stereoisomers. nih.gov

The N-cyclohexylaniline scaffold could potentially be elaborated into axially chiral systems. For instance, introducing bulky substituents ortho to the nitrogen atom could restrict rotation around the C-N bond, leading to stable atropisomers. The synthesis of N-N axially chiral compounds, though challenging, has been achieved through asymmetric N-acylation, demonstrating the feasibility of creating chirality around a nitrogen-containing axis. nih.gov Therefore, this compound could serve as a starting material for developing novel chiral ligands or catalysts, where the cyclohexyl and bromophenyl groups are strategically modified to create a chiral environment.

Exploration in Materials Science for Molecular Electronic and Photonic Devices

In the field of materials science, there is significant interest in molecules with specific electronic properties for use in molecular electronics and photonic devices. Donor-acceptor systems, which facilitate intramolecular charge transfer, are a cornerstone of this research. rsc.orgresearchgate.net Aniline derivatives are known to function as effective electron donor moieties within these systems. rsc.org

This compound is a promising precursor for such materials. The N-cyclohexylaniline portion of the molecule can act as the electron-donating component. The bromine atom provides a convenient handle to introduce an electron-accepting group through various chemical reactions, such as cross-coupling. This would create a Donor-Sigma-Acceptor (D-σ-A) architecture, where the aniline is the donor, the newly introduced group is the acceptor, and the phenyl ring acts as the sigma-bridging framework. The design of such systems allows for the tuning of electronic and photophysical properties, which is critical for developing new materials for applications like organic light-emitting diodes (OLEDs) and nonlinear optics. rsc.org

Design and Evaluation of Organocatalytic Systems

The molecular framework of this compound makes it an interesting candidate for the design of novel organocatalysts. Secondary amines are a common functional group in many successful organocatalysts, including those based on proline and other chiral amines, which are used extensively in asymmetric synthesis.

By modifying the this compound structure, new catalytic systems can be envisioned. For example, the cyclohexyl ring could be functionalized with chiral auxiliaries to create a stereoselective catalyst. Alternatively, the bromine atom could be replaced with other functional groups capable of participating in catalytic cycles, such as hydrogen bonding donors or Lewis basic sites. The steric bulk of the cyclohexyl group and the electronic properties of the bromophenyl ring can be systematically tuned to optimize the performance of a potential catalyst for a specific organic transformation.

Strategic Development of Analogue Libraries for Structure-Reactivity Correlation Studies

Understanding the relationship between a molecule's structure and its chemical reactivity or physical properties is fundamental to chemical science. This compound is an excellent platform for conducting structure-reactivity correlation studies through the strategic development of analogue libraries. By systematically modifying the parent structure, researchers can gain insights into how specific structural features influence molecular properties. mdpi.com

Varying the halogen at the 4-position (F, Cl, I).

Changing the substitution pattern on the phenyl ring.

Modifying the cyclohexyl ring with different substituents.

By analyzing these analogues using techniques like X-ray crystallography and computational modeling, researchers can establish clear correlations between structural parameters (e.g., bond lengths, bond angles, dihedral angles) and observable properties, such as reaction rates or electronic characteristics. mdpi.comresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-bromo-N-cyclohexylaniline, and how can reaction conditions be optimized?

A common approach involves acetanilide protection, bromination, and deprotection. For example, acetanilide derivatives (e.g., 4-bromo-2-chloroacetanilide) are synthesized via electrophilic substitution, followed by hydrolysis to yield the aniline derivative . Optimization may include adjusting solvent polarity (e.g., ethanol vs. ethyl acetate), temperature control to minimize side reactions, and stoichiometric ratios of brominating agents. Characterization via -NMR can confirm the absence of unreacted intermediates .

Q. How should researchers handle and store this compound to ensure stability?

The compound should be stored in airtight containers under inert gas (e.g., N) at room temperature, protected from light to prevent photodegradation. Solubility in polar aprotic solvents (e.g., DMF) should be considered for stock solutions. Safety protocols include using PPE due to GHS hazards such as H315 (skin irritation) and H319 (eye damage) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : - and -NMR to identify aromatic protons (δ 6.5–7.5 ppm) and cyclohexyl CH groups (δ 1.0–2.5 ppm).

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 242–244 for CHBrN).

- Elemental Analysis : To verify purity (>95%) and detect halogen content .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or MS data may arise from isomerism, impurities, or solvent effects. For example, unexpected peaks in -NMR could indicate incomplete deprotection or bromination. Cross-validation using 2D NMR (e.g., COSY, HSQC) and HPLC purity analysis can isolate structural anomalies. Contradictions in mass spectra may require isotopic pattern analysis (e.g., / ratio) .

Q. What strategies are effective in designing derivatives of this compound for catalytic or ligand applications?

Structural modifications often target the aniline NH or bromine substituent. For example:

- Schiff Base Formation : Condensation with aldehydes (e.g., 4-bromo-2-methylaniline derivatives) to create ligands for metal coordination .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling using Pd catalysts to replace bromine with aryl/heteroaryl groups . Computational modeling (DFT) can predict electronic effects of substituents on reactivity .

Q. How can researchers mitigate hazards during large-scale synthesis of this compound?

Safety protocols include:

Q. What are the challenges in achieving regioselective bromination of N-cyclohexylaniline precursors?

Competing para/meta bromination can occur due to steric hindrance from the cyclohexyl group. Directed ortho-bromination using Lewis acids (e.g., FeCl) or directing groups (e.g., acetyl) improves selectivity. Solvent effects (e.g., acetic acid vs. DCM) and temperature gradients (0–5°C) further suppress side reactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.